Epimedin A -

Epimedin A

Catalog Number: EVT-8152155
CAS Number:
Molecular Formula: C39H50O20
Molecular Weight: 838.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-(((2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one is a natural product found in Epimedium sagittatum with data available.
Source and Classification

Source: Epimedin A is primarily extracted from Herba Epimedii, which has been used in traditional Chinese medicine for centuries. The herb is known for its rich content of flavonoids, including epimedin A, B, and C, as well as icariin, which serve as bioactive markers for quality control in herbal products .

Classification: As a flavonoid, Epimedin A is classified under polyphenolic compounds. Its structure includes a chromone backbone with additional hydroxyl groups and a prenyl group, contributing to its biological activity and stability .

Synthesis Analysis

Methods of Synthesis

Epimedin A can be synthesized through various methods, primarily focusing on extraction from natural sources or through synthetic organic chemistry.

  1. Extraction from Natural Sources:
    • The traditional method involves using solvents such as ethanol or methanol to extract the flavonoids from dried Herba Epimedii leaves. The leaves are typically ground into powder and subjected to extraction processes like maceration or ultrasonic-assisted extraction to enhance yield .
    • For instance, a common extraction protocol involves suspending powdered leaves in a 70% aqueous methanol solution, followed by vortexing and centrifugation to isolate the supernatant containing Epimedin A .
  2. Synthetic Routes:
    • Chemical synthesis can also be achieved through multi-step organic reactions involving phenolic compounds and prenylation reactions. This often requires specific reagents and controlled conditions to ensure the desired product formation.
    • Industrial-scale production may utilize microbial fermentation techniques where genetically modified microorganisms are employed to biosynthesize flavonoids by introducing heterologous genes responsible for flavonoid biosynthesis.
Molecular Structure Analysis

Structural Characteristics

Epimedin A has a complex molecular structure characterized by:

  • Molecular Formula: C_21H_20O_7
  • Molecular Weight: 376.39 g/mol
  • Structural Features:
    • A chromone core with hydroxyl groups at positions 7 and 4'.
    • A prenyl group at position 8, which is crucial for its biological activity.

The molecular structure can be represented as follows:

Epimedin A C21H20O7\text{Epimedin A }\text{C}_{21}\text{H}_{20}\text{O}_{7}

Spectroscopic Data

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure of Epimedin A. For example, NMR spectroscopy can provide insights into the arrangement of hydrogen atoms around the aromatic rings and functional groups.

Chemical Reactions Analysis

Types of Reactions

Epimedin A participates in various chemical reactions that can modify its structure to enhance biological activity:

  1. Oxidation Reactions:
    • Common oxidizing agents include hydrogen peroxide and potassium permanganate, which can introduce additional functional groups or modify existing ones.
  2. Reduction Reactions:
    • Reducing agents such as sodium borohydride can be utilized to reduce ketones or aldehydes present in the structure.
  3. Substitution Reactions:
    • Substitution reactions often involve halogens or nucleophiles under controlled conditions to create derivatives with improved pharmacological properties.

These reactions are critical for developing new derivatives of Epimedin A that may exhibit enhanced efficacy against specific biological targets.

Mechanism of Action

Target Interaction

Epimedin A primarily targets Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulatory protein involved in cellular responses to low oxygen levels.

Mode of Action

  • Promotion of Osteoblast Differentiation: Epimedin A enhances the differentiation of osteoblasts (bone-forming cells) by activating signaling pathways associated with HIF-1α.
  • Inhibition of Bone Resorption: It inhibits pathways that lead to bone resorption, thereby potentially increasing bone density.

Biochemical Pathways

The compound influences several biochemical pathways, notably those related to bone metabolism. It has been shown to increase the expression of collagen type I alpha 1 (COL1A1), an essential protein for bone formation .

Applications

Scientific Applications

Epimedin A has several significant applications across various fields:

  • Pharmacology: Investigated for its potential therapeutic effects on osteoporosis by promoting bone formation and inhibiting resorption.
  • Nutraceuticals: Used in dietary supplements aimed at improving bone health.
  • Research: Studied extensively for its effects on cellular processes, signaling pathways, and potential anticancer properties.
Introduction to Epimedin A in Osteological Research

Botanical Origins and Traditional Pharmacological Applications

Epimedin A is a prenylated flavonoid glycoside predominantly isolated from Epimedium species (Berberidaceae family), including Epimedium brevicornu Maximowicz, Epimedium sagittatum Maximowicz, Epimedium pubescens Maximowicz, and Epimedium koreanum Nakai. These perennial herbs are indigenous to temperate and subtropical regions of East Asia, thriving in shaded understories and mountainous habitats at elevations of 200–3,700 meters [7] [9]. The genus Epimedium has been documented in traditional medical systems for over 2,000 years, first appearing in the Shen Nong Ben Cao Jing (circa 200–300 BC). It was historically termed "Yinyanghuo" or "Horny Goat Weed" following observations that grazing goats exhibited enhanced sexual activity after consumption [2] [5].

In Traditional Chinese Medicine (TCM) principles, Epimedium preparations were prescribed to "tonify kidney Yang" and strengthen musculoskeletal integrity. This ethnopharmacological correlation between renal vitality and skeletal health is embodied in TCM’s "kidney governing bones" theory. The aerial components (leaves) were traditionally processed via stir-frying with suet or wine to extract bioactive constituents [1]. Contemporary phytochemical analyses identify Epimedin A as one of four principal quality-control flavonoids in Epimedium, alongside Epimedin B, Epimedin C, and Icariin, collectively constituting >52% of total flavonoids [1] [5]. The compound’s structural uniqueness includes a prenyl moiety at C-8, which enhances its osteogenic potency compared to non-prenylated flavonoids [10].

Table 1: Botanical Sources and Phytochemical Context of Epimedin A

CharacteristicDetails
Primary Plant SourcesEpimedium brevicornu, E. sagittatum, E. pubescens, E. koreanum
Traditional Preparation MethodsWine-stir-frying, suet-frying, fire moxibustion [1]
Co-occurring Marker FlavonoidsEpimedin B, Epimedin C, Icariin
Content in Crude Extracts0.4–1.8% dry weight (species-dependent) [5]
Structural FeaturesC8-prenylated flavonoid glycoside with rhamnose-glucose substitutions

Epimedin A’s Role in Bone Remodeling Homeostasis

Bone remodeling constitutes a lifelong process of coordinated resorption by osteoclasts and formation by osteoblasts. Epimedin A modulates this equilibrium through molecular interventions at multiple signaling nodes:

Osteoblast Activation and DifferentiationEpimedin A (5–20 μM) upregulates osteogenic gene expression in MC3T3-E1 pre-osteoblasts, evidenced by 2.3-fold increased alkaline phosphatase (ALP) activity and 3.1-fold elevation in calcium nodule deposition versus controls [10]. At the proteomic level, it enhances extracellular signal-regulated kinase phosphorylation (p-ERK/ERK ratio: +187%) and osteoprotegerin (OPG) synthesis. This stimulates mesenchymal stem cell commitment toward osteoblastic lineage while inhibiting adipogenic differentiation—a critical shift in age-related osteoporosis where marrow adiposity increases [3] [10].

Osteoclast Inhibition via OPG/RANKL AxisEpimedin A rebalances the receptor activator of nuclear factor kappa-Β ligand (RANKL)/osteoprotegerin (OPG) ratio, a master regulator of osteoclastogenesis. In diabetic osteoporotic models, Epimedin A administration (10 mg/kg/day) elevated OPG expression by 68% while suppressing RANKL by 41%, effectively decelerating bone turnover [3]. This axis modulation reduces the recruitment and fusion of monocytic osteoclast precursors and curbs mature osteoclast resorptive activity.

Table 2: Mechanistic Actions of Epimedin A in Bone Remodeling

Biological ProcessMolecular/Cellular EffectsExperimental Evidence
Osteoblast Differentiation↑ Runx2, Osterix, Collagen I expression; ↑ ALP, osteocalcin synthesis; ↑ Mineralized nodulesMC3T3-E1 cells: ALP +230%; Calcium deposition +310% [10]
Osteoclast Suppression↓ RANKL/OPG ratio; ↓ TRAF6/NF-κB signaling; ↓ Cathepsin K, TRAP activityDiabetic rats: OPG +68%, RANKL −41%; osteoclasts −52% [3]
Senescent Microenvironment↓ p16INK4a, p53/p21 pathways; ↑ DNA repair (Nrf2/HO-1 activation)Aging rat splenocytes: NF-κB restoration to youthful levels [1]
Inflammation Resolution↓ TNF-α, IL-6; ↓ COX-2/PGE2; inhibition of MAPK/AP-1Ovariectomized mice: IL-6 −57%; bone loss attenuation [4]

Research Significance in Osteoclast-Osteoblast Imbalance Pathologies

Epimedin A’s dual-action pharmacology holds particular promise for complex metabolic bone disorders characterized by uncoupled remodeling:

Diabetic OsteoporosisHyperglycemia induces oxidative stress and chronic inflammation, dysregulating the OPG/RANKL equilibrium. Streptozotocin-induced diabetic rats treated with Epimedin A (10 mg/kg) exhibited 29% higher bone mineral density (BMD) and 33% greater trabecular thickness versus untreated controls. Micro-CT reconstruction confirmed near-complete restoration of femoral microarchitecture, attributable to Epimedin A’s anti-inflammatory actions (IL-6: −57%; TNF-α: −49%) and antioxidant capacity that collectively reduce osteoblast apoptosis [3] [6].

Postmenopausal OsteoporosisEstrogen withdrawal accelerates bone turnover via upregulated RANKL and pro-osteoclastogenic cytokines. In ovariectomized murine models—a gold-standard menopausal osteoporosis model—Epimedin A complexed with thiolated gellan gum (TGG/EA) increased maximum femoral load capacity by 48% and trabecular bone volume fraction (BV/TV) by 41%. Histomorphometry revealed diminished osteoclast resorption pits and restored endocortical bone formation [4] [10].

Aging-Associated Bone LossCellular senescence impairs osteoblastogenesis while promoting inflammaging. Epimedin A counteracts age-related transcriptomic alterations: In splenic lymphocytes of aged rats, it reversed 199 senescence-associated genes to youthful expression patterns, including downregulation of cell-cycle inhibitors p16 and p21. Concomitantly, it enhanced nuclear factor erythroid 2–related factor 2 (Nrf2)-mediated antioxidant defenses, reducing oxidative DNA damage in osteoprogenitors [1] [6].

Table 3: Therapeutic Efficacy of Epimedin A in Preclinical Osteoporosis Models

Pathology ModelInterventionKey OutcomesProposed Mechanisms
Streptozotocin-induced diabetes [3]Epimedin A (10 mg/kg/day × 8 weeks)↑ BMD 29%; ↑ Trabecular thickness 33%; ↓ Osteoclasts 52%Antioxidant; OPG/RANKL rebalance; IL-6/TNF-α inhibition
Ovariectomy (menopausal) [10]TGG/EA hydrogel (2 mg/mL)↑ Femoral load 48%; ↑ BV/TV 41%; ↑ Osteocalcin 2.1-foldERK phosphorylation; OPG induction; ↓ RANKL
Natural aging [1]Epimedium flavonoids (containing Epimedin A)↓ γH2AX foci 67%; ↑ HO-1 82%; ↓ p16 mRNA 3.2-foldDNA repair (Nrf2 activation); senescence gene reversal

Properties

Product Name

Epimedin A

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C39H50O20

Molecular Weight

838.8 g/mol

InChI

InChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-37-31(50)28(47)25(44)21(12-40)55-37)11-19(42)23-27(46)35(33(57-34(18)23)16-6-8-17(52-4)9-7-16)58-39-36(30(49)24(43)15(3)53-39)59-38-32(51)29(48)26(45)22(13-41)56-38/h5-9,11,15,21-22,24-26,28-32,36-45,47-51H,10,12-13H2,1-4H3/t15-,21+,22+,24-,25+,26+,28-,29-,30+,31+,32+,36+,37+,38-,39-/m0/s1

InChI Key

SVXJDTNFJXKATR-BTXBWYRTSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.